Menaquinone 6

Catalog No.
S628440
CAS No.
84-81-1
M.F
C41H56O2
M. Wt
580.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menaquinone 6

CAS Number

84-81-1

Product Name

Menaquinone 6

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione

Molecular Formula

C41H56O2

Molecular Weight

580.9 g/mol

InChI

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+

InChI Key

PFRQBZFETXBLTP-RCIYGOBDSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione; Farnoquinone; MK6; Vitamin K2; Vitamin K2(30); Vitamin MK6;

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Biological Role:

Similar to other menaquinones, MK-6 functions as a cofactor for vitamin K-dependent proteins (VKDPs) []. These proteins play crucial roles in various physiological processes, including bone mineralization, blood clotting, and arterial health []. However, the specific role of MK-6 in these processes is not yet fully understood and requires further investigation.

Sources and Absorption:

MK-6 is primarily found in fermented foods such as natto (a fermented soybean product) and cheese []. However, its bioavailability compared to other menaquinones, particularly MK-7, is not well established. Studies suggest that MK-6 might be less efficiently absorbed and converted into its active form in the body compared to MK-7 [].

Current Research:

While research on MK-6 is limited, some studies have explored its potential effects on bone health and cardiovascular health. These studies are primarily observational and do not provide conclusive evidence.

  • Bone health: A few observational studies have found an association between higher dietary intake of MK-6 and improved bone mineral density. However, these studies cannot establish causality and require further investigation through controlled trials.
  • Cardiovascular health: Limited evidence suggests a potential link between MK-6 intake and reduced risk of cardiovascular disease []. However, more robust research is needed to confirm these findings and understand the underlying mechanisms.
  • Origin: MK-6 is primarily found in bacterial fermentation products like cheese, natto (fermented soybeans), and certain miso varieties []. It can also be synthesized in the gut by some bacteria [].
  • Significance: MK-6 is being investigated for its potential health benefits, particularly its role in bone health and blood clotting, similar to other vitamin K forms [].

Molecular Structure Analysis

  • MK-6 has a naphthoquinone ring structure with an isoprenoid side chain containing four isoprene units [].
  • The number of isoprene units differentiates MK-6 from other menaquinones (MK-7 has seven units, MK-9 has nine, etc.). This variation affects their bioavailability and function [].
  • The key feature is the quinone ring, which can undergo redox reactions crucial for its activity [].

Chemical Reactions Analysis

  • Synthesis: The natural synthesis of MK-6 by bacteria involves complex enzymatic pathways. Detailed research on the exact mechanism is ongoing [].
  • Reduction: MK-6 can be reduced to its corresponding menaquinol form (MK-6H2) by enzymes, which is essential for its biological activity [].
  • Balanced equation (simplified): MK-6 + 2H+ + 2e- → MK-6H2

Physical And Chemical Properties Analysis

  • Melton Point and Boiling Point: Likely high due to the large molecule size.
  • Solubility: Expected to be fat-soluble due to the isoprenoid side chain.
  • Stability: Menaquinones are generally stable under acidic conditions but degrade under light and alkaline environments.

As a vitamin K2 form, MK-6 is a cofactor for enzymes involved in activating proteins essential for blood clotting and bone mineralization []. However, compared to MK-7, MK-6 might have shorter-lasting effects due to its shorter side chain.

  • MK-6 is generally considered safe at recommended intake levels. However, high doses might interfere with blood clotting medications.
  • Specific data on MK-6 toxicity is limited. More research is needed to determine its safety profile in detail.

Limitations and Future Research

  • Much of the research on vitamin K2 focuses on MK-7. More studies are needed to elucidate the specific functions and efficacy of MK-6.
  • Detailed investigations into the metabolism, absorption, and interactions of MK-6 within the body are crucial for understanding its potential therapeutic applications.

XLogP3

12.6

UNII

71ANL51TLA

Other CAS

84-81-1

Wikipedia

Menaquinone 6

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin K [PR0203]

Dates

Modify: 2023-08-15

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